molecular formula C27H46ClNO3 B105775 Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- CAS No. 15505-91-6

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-

Cat. No. B105775
CAS RN: 15505-91-6
M. Wt: 468.1 g/mol
InChI Key: JQQAXXNZGKFEGG-RUXQDQFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-, also known as T0901317, is a synthetic liver X receptor (LXR) agonist. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of LXR agonists.

Mechanism Of Action

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- activates LXR by binding to the ligand-binding domain of the receptor. This leads to the recruitment of coactivator proteins, which in turn activate the transcription of LXR target genes. These target genes are involved in the regulation of lipid metabolism, inflammation, and glucose homeostasis.

Biochemical And Physiological Effects

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- increases the expression of genes involved in cholesterol efflux, including ATP-binding cassette transporters A1 and G1. Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- also decreases the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase. In vivo studies have shown that Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- reduces atherosclerosis in animal models by increasing cholesterol efflux and decreasing inflammation.

Advantages And Limitations For Lab Experiments

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has several advantages for lab experiments. It is a highly selective and potent LXR agonist, which allows for specific and reproducible results. It is also stable in solution, which makes it easy to use in experiments. However, Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has some limitations. It is not suitable for in vivo studies in humans due to its toxicity. It also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

For the use of Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- include the development of more selective LXR agonists, the use of LXR agonists as therapeutics, and the development of LXR antagonists.

Synthesis Methods

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- was first synthesized by Pfizer Global Research and Development in 2002. The synthesis method involves the reaction of 5-chloro-6-nitroquinoline with (3beta,5alpha,6beta)-cholestan-3-ol in the presence of a base. The resulting product is then purified by column chromatography to obtain Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- with a purity of over 99%.

Scientific Research Applications

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of LXR agonists. LXR is a nuclear receptor that regulates lipid metabolism and inflammation. LXR agonists have been shown to have beneficial effects on a variety of diseases, including atherosclerosis, diabetes, and Alzheimer's disease.

properties

CAS RN

15505-91-6

Product Name

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-

Molecular Formula

C27H46ClNO3

Molecular Weight

468.1 g/mol

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46ClNO3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29(31)32)27(28)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI Key

JQQAXXNZGKFEGG-RUXQDQFYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)Cl)[N+](=O)[O-])C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Cl)[N+](=O)[O-])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Cl)[N+](=O)[O-])C

synonyms

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.